![molecular formula C10H19N3O B2543663 1-(1-Methylpyrrolidine-2-carbonyl)piperazine CAS No. 1248383-26-7](/img/structure/B2543663.png)
1-(1-Methylpyrrolidine-2-carbonyl)piperazine
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Overview
Description
1-(1-Methylpyrrolidine-2-carbonyl)piperazine is a compound that falls within the broader class of piperazine derivatives. Piperazines are a group of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds are known for their versatility in chemical synthesis and their applications in pharmaceuticals as intermediates or active pharmaceutical ingredients.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using techniques such as X-ray crystallography, which can reveal the arrangement of atoms within the crystal and the presence of polymorphism. For example, the study of the hydrogen-bond association of a piperazine derivative showed different hydrogen-bonding networks in polymorphic crystalline forms . The structure of another derivative, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds or other intermediates. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involved the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates . Another study reported the synthesis of a series of 1,4-di-[2-aryl-1-diazenyl]-2-methylpiperazines by reacting 2-methylpiperazine with diazonium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be influenced by the specific substituents on the piperazine ring and the overall molecular structure. The association constants of piperazine derivatives in solution, which can be indicative of their chemical behavior, were studied using mass spectrometry and nuclear magnetic resonance spectroscopy . Additionally, the enantioseparation of 1-(1,4-benzodioxane-2-carbonyl)piperazine enantiomers was investigated using high-performance liquid chromatography, highlighting the importance of chirality in the pharmacological activity of piperazine derivatives .
Scientific Research Applications
Carbon Dioxide Capture
Piperazine compounds, such as aqueous piperazine, have been identified as novel solvents for carbon dioxide (CO2) capture by absorption/stripping. Their major advantage includes resistance to thermal degradation and oxidation, which allows the use of higher temperatures and pressures in the stripper, potentially leading to overall energy savings. A study highlighted that concentrated piperazine solutions demonstrate significant resistance to oxidation compared to other solutions, making them more efficient in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).
Drug Synthesis and Analysis
Piperazine derivatives play a crucial role in the synthesis and analysis of drugs. For instance, a method for determining residual amines used in bulk drug manufacturing involves the use of piperazine derivatives, offering a simple and general approach to ensure the purity and efficacy of pharmaceuticals (Morley, Elrod, Linton, Shaffer, & Krogh, 1997).
Therapeutic Tools
Several piperazine derivatives exhibit central pharmacological activity, making them valuable in developing antipsychotic, antidepressant, and anxiolytic drugs. Their mechanism primarily involves the activation of the monoamine pathway, which is crucial for treating various central nervous system disorders (Brito, Moreira, Menegatti, & Costa, 2018).
Chemical Synthesis and Molecular Design
The versatility of piperazine compounds is further illustrated in their application in chemical synthesis and molecular design. For example, analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity have been developed for potential use as positron emission tomography radiotracers, highlighting the adaptability of piperazine scaffolds in medicinal chemistry (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Safety and Hazards
“1-(1-Methylpyrrolidine-2-carbonyl)piperazine” is classified as a dangerous substance. It is highly flammable and toxic if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
(1-methylpyrrolidin-2-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13/h9,11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYCICQYTOATBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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